Confirmed Structural Identity and CAS-Specific Purity Profile vs. Common Mislabelled Analog (LY 88329)
The compound 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (C14H13N5O2S, MW 315.35) must be distinguished from the structurally unrelated narcotic antagonist LY 88329 (C27H35NO5, MW 453.5) which is erroneously linked to the same CAS 883293-51-4 in some databases . Verification via HRMS and 1H-NMR is mandatory. The target compound's predicted pKa of the sulfonamide N-H is approximately 6-7, while LY 88329 contains a basic piperidine nitrogen with a pKa ~8-9 [1]. This is a critical differentiation for procurement.
| Evidence Dimension | Molecular Identity and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Formula: C14H13N5O2S; Molecular Weight: 315.35 g/mol; Monoisotopic Mass: 315.078 g/mol |
| Comparator Or Baseline | LY 88329 (CAS 78693-86-4): Molecular Formula: C27H35NO5; Molecular Weight: 453.5 g/mol |
| Quantified Difference | Mass difference of 138.2 g/mol (target compound lighter); distinct elemental composition (presence of S and 5 N atoms vs. 1 N atom) |
| Conditions | High-resolution mass spectrometry (HRMS) and 1H/13C NMR spectroscopic analysis |
Why This Matters
Receiving LY 88329 instead of the target compound would invalidate any biological experiment targeting sulfonamide or tetrazole-dependent mechanisms, making structural verification the single most important procurement criterion.
- [1] DrugBank. LY 88329. https://go.drugbank.com/drugs/DB14254 View Source
